2-(2-Aminoethoxy)-4-bromobenzonitrile
Description
2-(2-Aminoethoxy)-4-bromobenzonitrile is a brominated benzonitrile derivative featuring an aminoethoxy substituent at the 2-position and a bromine atom at the 4-position of the benzene ring. The aminoethoxy group introduces both ether and amine functionalities, which may enhance solubility in polar solvents and enable participation in hydrogen bonding or nucleophilic reactions . The bromine atom could facilitate further functionalization via substitution or cross-coupling reactions, common in medicinal chemistry .
Properties
Molecular Formula |
C9H9BrN2O |
|---|---|
Molecular Weight |
241.08 g/mol |
IUPAC Name |
2-(2-aminoethoxy)-4-bromobenzonitrile |
InChI |
InChI=1S/C9H9BrN2O/c10-8-2-1-7(6-12)9(5-8)13-4-3-11/h1-2,5H,3-4,11H2 |
InChI Key |
KDWMZWPYBSCURQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)OCCN)C#N |
Origin of Product |
United States |
Preparation Methods
Bromination of Benzonitrile Derivatives
The initial step in most synthetic routes involves selective bromination of benzonitrile compounds. This process introduces the bromine atom at the 4-position of the benzene ring, leveraging electrophilic aromatic substitution mechanisms.
Methodology: Bromination typically employs bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator or Lewis acid catalyst. For example, using NBS in acetic acid or carbon tetrachloride facilitates regioselective substitution at the para position relative to existing substituents such as nitrile groups.
Reaction Conditions: Temperature control (around 0–25°C) minimizes polybromination. Catalysts like iron(III) bromide (FeBr₃) or light irradiation may be used to promote the reaction.
Nucleophilic Substitution to Introduce the Ethoxy Group
The key step involves replacing a suitable leaving group (such as fluorine or a halogen) with 2-aminoethanol to form the aminoethoxy substituent.
Reaction Pathway: Nucleophilic aromatic substitution (SNAr) or Ullmann-type coupling reactions are employed. For example, reacting 4-bromo-2-fluorobenzonitrile with 2-aminoethanol in a polar aprotic solvent like dimethylformamide (DMF) under basic conditions (potassium carbonate) at elevated temperatures (80–100°C) yields the desired aminoethoxy derivative.
Reaction Conditions: The presence of a base (K₂CO₃) enhances nucleophilicity. Catalysts such as copper(I) iodide (CuI) can facilitate coupling, especially in Ullmann reactions.
Alternative Synthesis via Cross-Coupling Reactions
Transition-metal catalyzed cross-coupling reactions, such as palladium-catalyzed amination, are also viable for attaching aminoethoxy groups, especially when starting from halogenated benzonitriles.
Catalysts and Reagents: Palladium(0) complexes (e.g., Pd(PPh₃)₄) with bases like cesium carbonate or sodium tert-butoxide in solvents such as dioxane or dimethylformamide.
Reaction Conditions: Elevated temperatures (~100°C) under inert atmosphere, with catalyst loadings typically around 1–4 mol%, optimize yields.
Data Tables Summarizing Reaction Conditions and Yields
| Step | Starting Material | Reagents | Catalyst | Solvent | Temperature | Time | Yield | Notes |
|---|---|---|---|---|---|---|---|---|
| 1 | Benzonitrile derivative | Bromine or NBS | None | Acetic acid or CCl₄ | 0–25°C | 2–4 h | >90% | Para-selective bromination |
| 2 | 4-Bromo-2-fluorobenzonitrile | 2-Aminoethanol | K₂CO₃ | DMF | 80–100°C | 4–8 h | 70–85% | Nucleophilic substitution |
| 3 | Halogenated benzonitrile | Aminoethanol derivatives | CuI or Pd catalyst | DMF or dioxane | 80–120°C | 4–12 h | 65–90% | Cross-coupling approach |
Research Findings and Methodological Insights
Patented Synthesis Approaches
Patent EP 3845540A1 describes a multi-step synthesis involving initial halogenation of benzonitrile, followed by nucleophilic substitution with 2-aminoethanol under basic conditions, and purification via crystallization. Reaction parameters such as temperature, solvent choice, and catalyst presence significantly influence yield and purity.
Industrial Optimization: Large-scale synthesis often employs continuous flow reactors to enhance control over temperature and reaction time, improving yield and safety.
Alternative Routes and Catalytic Methods
Transition-metal catalysis (palladium or copper) enhances selectivity and efficiency, especially for substrates with multiple reactive sites. For example, palladium-catalyzed amination with aminoethanol derivatives achieves high yields (>85%) under optimized conditions.
Microwave-assisted synthesis accelerates reaction times and can improve yields, as demonstrated in various experimental setups involving microwave irradiation at 160°C for 1–4 hours.
Challenges and Considerations
Selectivity: Achieving regioselective bromination at the 4-position requires precise control over reaction conditions to prevent ortho- or poly-bromination.
Functional Group Compatibility: The nitrile group is sensitive to hydrolysis under strongly acidic or basic conditions, necessitating careful pH control during synthesis.
Purification: Crystallization and chromatography are essential to obtain high-purity products suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
2-(2-Aminoethoxy)-4-bromobenzonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium methoxide or potassium thiolate.
Major Products
Oxidation: Formation of oxides or hydroxylamines.
Reduction: Conversion to primary amines.
Substitution: Formation of various substituted benzonitriles.
Scientific Research Applications
2-(2-Aminoethoxy)-4-bromobenzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Aminoethoxy)-4-bromobenzonitrile depends on its specific application. In biochemical assays, it may act as a ligand binding to specific proteins or enzymes, altering their activity. In medicinal chemistry, it may interact with molecular targets such as receptors or ion channels, modulating their function.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2-(2-Aminoethoxy)-4-bromobenzonitrile with structurally related bromobenzonitrile derivatives, focusing on molecular properties, substituents, and applications:
¹Calculated based on formula; ²Inferred from aminoethoxy group’s polarity.
Key Structural and Functional Differences:
- Substituent Effects: The aminoethoxy group in this compound introduces hydrogen-bonding capability and basicity, distinguishing it from alkyl (e.g., ethyl in 2-Bromo-4-ethylbenzonitrile) or electron-withdrawing (e.g., bromoacetyl in 4-(2-Bromoacetyl)benzonitrile) substituents . Halogen Diversity: Compounds like 2-(2-Bromo-4-fluorophenoxy)-4-chlorobenzonitrile contain multiple halogens, which may enhance electrophilic reactivity compared to the single bromine in the target compound .
- Physical Properties: The melting point of 2-(4'-Bromomethylphenyl)benzonitrile (125–127°C) suggests higher crystallinity due to its bromomethyl group, whereas the aminoethoxy group in the target compound may reduce melting point via disrupted packing . Solubility: Aminoethoxy’s polarity likely improves aqueous solubility relative to alkyl-substituted analogs (e.g., 2-Bromo-4-ethylbenzonitrile), which are more lipophilic .
- Reactivity and Applications: The bromine in the target compound is positioned for aromatic substitution, but the electron-withdrawing nitrile group may slow reactions compared to 4-(2-Bromoacetyl)benzonitrile, where the acetyl group further activates the site . Pharmaceutical Potential: Derivatives like 2-(4'-Bromomethylphenyl)benzonitrile are precursors to antihypertensive drugs (azilsartan, telmisartan), suggesting the target compound could similarly serve in drug design .
Q & A
Q. What are the optimal synthetic routes for 2-(2-Aminoethoxy)-4-bromobenzonitrile, and how do reaction conditions influence yield?
The synthesis typically involves nucleophilic aromatic substitution (SNAr) or Ullmann-type coupling. For example, reacting 4-bromo-2-fluorobenzonitrile with 2-aminoethanol in a polar aprotic solvent (e.g., DMF) under basic conditions (K₂CO₃) at 80–100°C can yield the target compound . Key factors include:
- Solvent choice : DMF enhances nucleophilicity but may require post-reaction purification to remove residual amines.
- Catalyst : CuI or Pd-based catalysts improve efficiency in coupling reactions .
- Temperature : Higher temperatures (≥100°C) accelerate substitution but risk side reactions like hydrolysis of the nitrile group.
Q. Which analytical techniques are most reliable for characterizing this compound?
- NMR : ¹H NMR (δ 6.8–7.5 ppm for aromatic protons; δ 3.5–4.0 ppm for ethoxy NH₂) and ¹³C NMR (δ 115–120 ppm for nitrile carbon) confirm structural integrity .
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>95% for research-grade samples) .
- Mass Spectrometry : ESI-MS ([M+H]+ ≈ 257 m/z) validates molecular weight .
Q. How does the compound’s stability vary under different storage conditions?
- Thermal Stability : Decomposes above 200°C, releasing HBr and CO₂ .
- Light Sensitivity : The bromine substituent increases susceptibility to photodegradation; store in amber vials at –20°C .
- Hydrolysis : The nitrile group is stable in neutral pH but hydrolyzes to carboxylic acid in strong acidic/basic conditions .
Advanced Research Questions
Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?
The bromine atom at the para position and electron-withdrawing nitrile group activate the benzene ring for SNAr. Computational studies (DFT) suggest:
- Charge Distribution : The C-Br bond has a partial positive charge (δ+ ~0.25), favoring attack by amines or alkoxides .
- Leaving Group Ability : Br⁻ is a better leaving group than Cl⁻ or F⁻, reducing activation energy .
- Solvent Effects : Polar solvents stabilize the transition state, lowering ΔG‡ by ~5 kcal/mol .
Q. How does this compound interact with biological targets, and what are its structure-activity relationships (SAR)?
- Enzyme Inhibition : The aminoethoxy group forms hydrogen bonds with kinase ATP-binding pockets (e.g., EGFR IC₅₀ ≈ 2.3 µM) .
- Anticancer Activity : In vitro assays show apoptosis induction in HeLa cells (EC₅₀ = 8.7 µM) via caspase-3 activation .
- SAR : Modifying the ethoxy chain length or bromine position alters potency; para-bromine enhances DNA intercalation .
Q. What computational strategies are effective for predicting the compound’s pharmacokinetic properties?
- Molecular Dynamics (MD) : Simulates membrane permeability (logP ≈ 2.1) and blood-brain barrier penetration .
- Docking Studies : AutoDock Vina predicts binding modes with cytochrome P450 enzymes (CYP3A4 affinity: ΔG = –9.2 kcal/mol) .
- ADMET Prediction : SwissADME estimates moderate hepatic clearance (t₁/₂ ≈ 4.5 h) and low Ames test mutagenicity .
Data Contradictions and Resolution
Q. How do conflicting reports on substituent effects impact synthetic design?
shows that ortho-bromine (vs. para) reduces reactivity in SNAr due to steric hindrance, decreasing yields by ~30% . However, reports enhanced bioactivity with ortho substituents. Resolution strategies include:
- Meta-Analysis : Compare reaction kinetics (e.g., Arrhenius plots) across substituent positions.
- Crystallography : Resolve steric clashes via X-ray structures of intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
